molecular formula C25H29N7O B11238812 N~4~-(3,5-dimethylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3,5-dimethylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11238812
M. Wt: 443.5 g/mol
InChI Key: WVQCFBWLCGFCRB-UHFFFAOYSA-N
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Description

N4-(3,5-DIMETHYLPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry, particularly as kinase inhibitors .

Preparation Methods

The synthesis of N4-(3,5-DIMETHYLPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-(3,5-dimethylphenyl)-β-alanine with ethyl acetoacetate can yield intermediate compounds, which are then further reacted with hydrazine derivatives to form the pyrazolo[3,4-d]pyrimidine core . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or phenyl groups, using reagents like alkyl halides or acyl chlorides. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

N4-(3,5-DIMETHYLPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Properties

Molecular Formula

C25H29N7O

Molecular Weight

443.5 g/mol

IUPAC Name

4-N-(3,5-dimethylphenyl)-6-N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C25H29N7O/c1-18-14-19(2)16-20(15-18)28-23-22-17-27-32(21-6-4-3-5-7-21)24(22)30-25(29-23)26-8-9-31-10-12-33-13-11-31/h3-7,14-17H,8-13H2,1-2H3,(H2,26,28,29,30)

InChI Key

WVQCFBWLCGFCRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCCN4CCOCC4)C5=CC=CC=C5)C

Origin of Product

United States

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